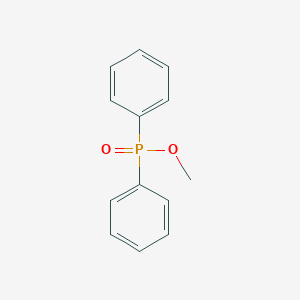

Methyl diphenylphosphinate

Description

Structure

3D Structure

Properties

IUPAC Name |

[methoxy(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13O2P/c1-15-16(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUMZHDFNOXAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346846 | |

| Record name | Methyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706-90-7 | |

| Record name | Methyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl Diphenylphosphinate (B8688654) and its Derivatives

A primary and well-established method for synthesizing phosphinic esters, such as methyl diphenylphosphinate, involves the reaction of a phosphinic chloride with an alcohol. scispace.com This reaction is a nucleophilic substitution at the phosphorus atom. Specifically, this compound can be prepared by reacting diphenylphosphinic chloride with methanol (B129727). acs.orglookchem.comresearchgate.net The reaction is often carried out in the presence of a tertiary amine, like triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. acs.orgresearchgate.net

One procedure describes the oxidation of diphenylchlorophosphine with dimethyl sulfoxide (B87167) to produce diphenylphosphinic chloride, which then reacts with the appropriate alcohol without isolation of the acid chloride intermediate. acs.org This in-situ formation is credited with providing high yields of the corresponding esters. acs.org A stream of dry nitrogen is typically used to remove volatile byproducts such as dimethyl sulfide (B99878) and hydrogen chloride. acs.org Purification of the resulting ester can be achieved through methods like precipitation from an acetone (B3395972) solution with water or by vacuum distillation. acs.org

The following table summarizes the synthesis of various alkyl diphenylphosphinates from diphenylphosphinic chloride and the corresponding alcohol.

Table 1: Synthesis of Alkyl Diphenylphosphinates

| Alcohol | Ester | Yield (%) | Boiling Point (°C/Torr) or Melting Point (°C) |

| Methanol | This compound | 88.5 | 42-43 |

| Ethanol (B145695) | Ethyl diphenylphosphinate | 94.5 | 43.5 |

| Isopropyl alcohol | Isopropyl diphenylphosphinate | 95-96 | 195-200/0.1 |

| n-Butyl alcohol | n-Butyl diphenylphosphinate | 92.5-93.5 | - |

| Data sourced from J. Chem. Eng. Data 1970, 15, 3, 377 acs.org |

It is important to note that while this method is effective, it utilizes costly and reactive phosphinic chlorides and generates hydrochloric acid, which can present environmental concerns. scispace.com

Direct esterification of phosphinic acids with alcohols is generally not feasible under standard thermal conditions because the phosphorus atom is not sufficiently electrophilic for nucleophilic attack by the alcohol. scispace.com Therefore, the phosphinic acid must first be converted into a more reactive species. scispace.comsemanticscholar.org

Microwave (MW) irradiation has emerged as a powerful tool to facilitate the direct esterification of phosphinic acids, a reaction that is otherwise difficult to achieve. scispace.comresearchgate.net While conventional heating results in minimal conversion, microwave-assisted synthesis can lead to significant yields of the corresponding phosphinates. researchgate.net For example, diphenylphosphinic acid can be esterified with various alcohols under microwave irradiation. nih.gov The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]), can further promote these reactions, allowing them to proceed more efficiently. researchgate.netnih.gov

The direct esterification of diphenylphosphinic acid with methanol or ethanol (15 equivalents) in the presence of 10% [bmim][PF6] under microwave irradiation provides a "green" alternative to traditional methods. researchgate.net This approach avoids the use of hazardous reagents like phosphinic chlorides. researchgate.net

To overcome the low reactivity of phosphinic acids, activating agents are frequently employed to facilitate esterification. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are common activating agents. scispace.comsemanticscholar.org In this method, the phosphinic acid reacts with the carbodiimide (B86325) to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an alcohol. scispace.com The reaction is often carried out in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP). scispace.comsemanticscholar.org

Another effective activating agent is N,N'-carbonyldiimidazole (CDI), which has been used for the direct esterification of P(O)-OH compounds with phenols. researchgate.net Propylphosphonic anhydride (B1165640) (T3P®) is also a potent coupling reagent for the dehydration condensation of phosphinic acids with alcohols, enabling the formation of phosphinates under mild conditions. researchgate.net

The following table presents examples of activating agents used in the esterification of phosphinic acids.

Table 2: Activating Agents for Phosphinic Acid Esterification

| Activating Agent | Co-reagent/Catalyst | Typical Substrates | Reference |

| N,N'-Dicyclohexylcarbodiimide (DCC) | N,N-Dimethylaminopyridine (DMAP) | Phosphinic acids and alcohols | scispace.comsemanticscholar.org |

| N,N'-Carbonyldiimidazole (CDI) | - | P(O)-OH compounds and phenols | researchgate.net |

| Propylphosphonic anhydride (T3P®) | - | Phenylphosphinic acids, 1-hydroxy-3-phospholene 1-oxides and alcohols | researchgate.net |

Recent advancements have led to the development of direct phosphorylation methods that utilize secondary phosphine (B1218219) oxides as starting materials. One such strategy involves the reaction of diphenylphosphine (B32561) oxide with alcohols. researchgate.netnih.gov A recently reported method describes a versatile carbonyl reductive functionalization strategy using diphenylphosphine oxide and an inorganic base to achieve direct and highly selective esterification of (hetero)aryl aldehydes and ketones. nih.gov This process forms phosphinate intermediates that then undergo nucleophilic substitution. nih.gov

Another approach is the Atherton-Todd reaction, which traditionally uses polyhaloalkanes as both a reagent and a solvent for the reaction between secondary phosphine oxides and nucleophiles like alcohols. researchgate.net

Derivatization of Phosphinic Acids

Esterification utilizing Microwave Irradiation

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly catalytic methods for the synthesis of phosphinates.

Copper-catalyzed reactions have shown promise. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has been employed to synthesize derivatives of this compound. dntb.gov.uanih.govnih.govmdpi.com This method involves the reaction of an azide (B81097) with an alkyne, where one of the components contains the diphenylphosphinate moiety. nih.gov

Palladium-catalyzed cross-coupling reactions represent another advanced strategy. A "one-pot" method has been developed for the synthesis of diarylphosphinates using sodium hypophosphite as the phosphorus source. mdpi.com This palladium-catalyzed reaction enables the construction of two carbon-phosphine bonds and one oxygen-phosphine bond in a single step. mdpi.com

Electrochemical methods are also emerging as a viable synthetic route. Electrochemical C–P bond formation has been demonstrated through the reaction of ferrocene (B1249389) with diphenylphosphine oxide. beilstein-journals.org Furthermore, electrochemical P–O coupling of alcohols with diphenylphosphine has been reported. beilstein-journals.org

Palladium-Catalyzed Coupling Reactions for Phosphinate Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for the formation of carbon-phosphorus (C–P) bonds, enabling the synthesis of arylphosphinates. These methods typically involve the reaction of an aryl halide or a related electrophile with a phosphorus-containing nucleophile, such as a salt or ester of hypophosphorous acid.

A significant advancement in this area is the direct, one-pot synthesis of diarylphosphinates from sodium hypophosphite (NaH₂PO₂), which serves as an inexpensive and stable phosphorus source. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized phosphorus reagents and allows for the construction of multiple new chemical bonds in a single synthetic operation. mdpi.com The reaction proceeds by coupling an aryl halide with an in-situ generated phosphinate ester. For instance, the reaction of bromobenzene (B47551) with sodium hypophosphite in the presence of an alcohol (like isopropanol), a palladium catalyst, and a base yields the corresponding diarylphosphinate. mdpi.comnih.gov Key intermediates in this process are believed to be hypophosphite esters and arylphosphonic acid esters. mdpi.comnih.gov

The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency. Studies have shown that catalysts like Pd(dppf)Cl₂ are highly effective, and solvents such as toluene (B28343) often provide optimal results. mdpi.com

| Catalyst | Base | Solvent | Yield of Isopropyl Diphenylphosphinate (3a) | Reference |

| Pd(dppf)Cl₂ | DABCO | Toluene | 83% | mdpi.com |

| Pd(dppe)Cl₂ | DABCO | Toluene | 72% | mdpi.com |

| Pd(PPh₃)₂Cl₂ | DABCO | Toluene | 65% | mdpi.com |

| Pd(dppf)Cl₂ | DABCO | THF | 51% | mdpi.com |

| Pd(dppf)Cl₂ | DABCO | EtOAc | 63% | mdpi.com |

Table 1: Optimization of Palladium-Catalyzed Synthesis of Isopropyl Diphenylphosphinate from Bromobenzene and Sodium Hypophosphite.

Furthermore, this methodology has been adapted for solid-phase synthesis, which facilitates the purification of polar phosphinate compounds that can be challenging to handle in solution-phase chemistry. ingentaconnect.com In this approach, an aryl iodide bound to a solid support (e.g., Wang resin) is coupled with an ethyl phosphinate, prepared from anhydrous hypophosphorous acid and triethyl orthoformate. ingentaconnect.com The reaction, catalyzed by bis(triphenylphosphane)palladiumdichloride, proceeds efficiently at reflux to yield the resin-bound phosphinate, which can be subsequently cleaved to release the product. ingentaconnect.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Functionalized Phosphinates

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.comresearchgate.net This reaction has been successfully employed to create complex, functionalized phosphinates by linking a phosphinate-bearing alkyne with various organic azides. mdpi.comnih.govdntb.gov.ua

A notable application is the synthesis of (1,2,3-triazol-4-yl)methyl phosphinates. mdpi.com In this process, a prop-2-ynyl phosphinate, such as prop-2-ynyl diphenylphosphinate, undergoes cycloaddition with an organic azide in the presence of a copper(I) catalyst. The catalyst can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. mdpi.comresearchgate.net This method demonstrates broad substrate scope and tolerance for a variety of functional groups on the azide component. mdpi.comnih.gov

The synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)this compound serves as a model for optimizing reaction parameters such as temperature, reaction time, and catalyst loading to achieve high yields. mdpi.comdntb.gov.ua

| Catalyst System | Solvent | Temperature | Time | Yield | Reference |

| CuI | THF | Room Temp. | 30 min | 95% | mdpi.com |

| CuSO₄·5H₂O / Na-ascorbate | tBuOH/H₂O | Room Temp. | 30 min | 98% | mdpi.com |

| CuSO₄·5H₂O / Na-ascorbate | THF/H₂O | Room Temp. | 30 min | 97% | mdpi.com |

Table 2: Optimized Conditions for the CuAAC Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)this compound.

This synthetic strategy offers a modular and reliable route to novel phosphinate derivatives where the triazole ring acts as a stable linker, connecting the diphenylphosphinate moiety to another molecular fragment. mdpi.com

Oxidative Coupling Reactions in Phosphinate Formation

Oxidative coupling provides a direct route to phosphinates from P(O)-H compounds, such as secondary phosphine oxides (e.g., diphenylphosphine oxide) or H-phosphinates. The general principle involves the oxidation of the P-H bond, creating a reactive phosphorus intermediate that is subsequently trapped by a nucleophile, such as an alcohol. tandfonline.com

A direct and efficient method for synthesizing this compound involves the copper-catalyzed oxidative coupling of diphenylphosphine oxide with methanol. rsc.org In one reported procedure, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant and a Cu(II) catalyst, this compound was obtained in high yield (88%) under mild conditions. rsc.org This method is also applicable to other nucleophiles, including other alcohols, phenols, and thiols. rsc.org

Alkylating Esterification Methods

The esterification of diphenylphosphinic acid is a fundamental method for preparing its esters, including this compound. While direct esterification on conventional heating can be inefficient, several effective methods have been developed. scispace.com

One common approach is the activation of the phosphinic acid with a coupling agent. Dicyclohexylcarbodiimide (DCC) has been shown to be a highly efficient reagent for promoting the direct esterification of diphenylphosphinic acid with a range of alcohols. lookchem.com The reaction with methanol in dioxane at room temperature proceeds to give this compound in excellent yield (98%). lookchem.com This method avoids the need for harsh conditions or the preparation of more reactive intermediates like acid chlorides. lookchem.com

Another strategy is the alkylation of a phosphinate salt. semanticscholar.org In this two-step process, diphenylphosphinic acid is first deprotonated with a base to form its corresponding salt (e.g., sodium or potassium diphenylphosphinate). This salt is then reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form the phosphinate ester. semanticscholar.org Phase transfer catalysts can be employed to facilitate this O-alkylation reaction. scispace.comsemanticscholar.org

Microwave-assisted direct esterification has also emerged as a "green" alternative. researchgate.net This technique can significantly accelerate the reaction between diphenylphosphinic acid and an alcohol, often in the presence of a catalytic amount of an ionic liquid, reducing reaction times and potentially improving yields compared to conventional heating. scispace.comresearchgate.net

Transformations Involving the this compound Moiety

Dealkylation Reactions of Phosphinate Esters

The cleavage of the P-O-C ester bond in phosphinates is a key transformation, typically used to generate the corresponding phosphinic acid. mdpi.com This dealkylation can be achieved under various conditions, ranging from classical acid hydrolysis to milder, more selective methods.

Acid-catalyzed hydrolysis is a straightforward method for dealkylation. For instance, heating this compound with dilute hydrochloric acid results in the formation of diphenylphosphinic acid. researchgate.net

A widely used and often milder approach involves the use of silyl (B83357) halides. mdpi.com Reagents such as bromotrimethylsilane (B50905) (TMSBr) and iodotrimethylsilane (B154268) (TMSI) are highly effective for cleaving phosphinate esters under neutral conditions. mdpi.comrsc.org The reaction proceeds via the formation of a trimethylsilyl (B98337) ester intermediate, which is readily hydrolyzed upon workup with water or methanol to yield the phosphinic acid. mdpi.comtandfonline.com Chlorotrimethylsilane (TMSCl) can also be used, though it is generally less reactive and may require higher temperatures or the addition of an iodide salt (NaI or LiI) to accelerate the cleavage. tandfonline.comgoogle.com

More recent research has uncovered novel dealkylation methods. One such example is the use of Salen aluminum complexes. The reaction of this compound with a Salen aluminum bromide compound, salen(tBu)AlBr, in toluene at room temperature effectively cleaves the methyl group to produce the corresponding monomeric Salen aluminum phosphinate complex. uky.eduuky.edu Similarly, certain boron halide Schiff base compounds have been shown to dealkylate t-butyl diphenylphosphinate, indicating the potential of Lewis acidic chelate complexes to facilitate this transformation. nih.gov

Mechanistic Investigations of Reactions Involving Methyl Diphenylphosphinate

Hydrolytic Pathways

The hydrolysis of phosphinates, including methyl diphenylphosphinate (B8688654), can proceed through several mechanistic routes, largely dependent on the pH of the solution. These reactions typically involve a nucleophilic attack on the phosphorus atom. nih.gov

Acid-Catalyzed Hydrolysis Mechanisms (e.g., A2, A_unimolecular)

In acidic media, the hydrolysis of phosphinate esters can follow different pathways, primarily distinguished by the timing of bond cleavage and the involvement of water in the rate-determining step. cdnsciencepub.com The most common mechanisms are the A_Ac2 and A_Al1 pathways. The A_Ac2 mechanism involves a bimolecular nucleophilic attack by water on the protonated ester, leading to P-O bond cleavage. nih.gov The A_Al1 mechanism, on the other hand, is a unimolecular process characterized by C-O bond cleavage and is not involved with water in the rate-determining step. nih.gov Another, rarer, mechanism is the A_Al2 pathway, which involves water and results in C-O bond cleavage. nih.gov

Studies on methyl dialkylphosphinates have shown that these compounds primarily undergo hydrolysis via an A2 mechanism, which is supported by various kinetic data, including activation parameters. cdnsciencepub.com For instance, the acid-catalyzed hydrolysis of methyl methylarylphosphinates has been found to proceed with approximately 90% P-O bond fission and 10% C-O bond fission, indicating a predominance of the A_Ac2 pathway. rsc.org Research on p-nitrophenyl diphenylphosphinate under acid catalysis also supports an A2 mechanism involving P-O bond cleavage. cdnsciencepub.com The hydrolysis of methyl dialkylphosphinates has been shown to proceed through the A_Ac2 and A_Al1 mechanisms as the major routes. nih.gov

Kinetic studies on various methyl dialkylphosphinates under acidic conditions have provided valuable data on their reaction rates and activation parameters, as summarized in the table below.

| Compound | Ea (kcal/mol) | ΔH* (kcal/mol) | ΔG* (kcal/mol) | ΔS* (eu) |

| Methyl dimethylphosphinate | 22.1 | 21.5 | 27.7 | -18 |

| Methyl diethylphosphinate | 21.1 | 20.5 | 28.8 | -24 |

| Methyl diisopropylphosphinate | 23.8 | 23.1 | 29.3 | -18 |

| Methyl di-tert-butylphosphinate | 23.5 | 22.8 | 29.5 | -19 |

| Table showing activation parameters for the acid-catalyzed hydrolysis of various methyl dialkylphosphinates. Data sourced from a 1975 study. cdnsciencepub.com |

Basic and Alkaline Hydrolysis Mechanisms

Under basic or alkaline conditions, the hydrolysis of phosphinate esters generally proceeds through a bimolecular mechanism involving a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus center. cdnsciencepub.com This process typically leads to the formation of a pentacoordinate intermediate or transition state.

Investigations into the alkaline hydrolysis of a series of Y-substituted-phenyl diphenylphosphinates have been conducted to elucidate the reaction mechanism. researchgate.net The Brønsted-type plot for these reactions with hydroxide ion is linear, with a βlg value of -0.36, suggesting a concerted mechanism. researchgate.net In these reactions, the hydroxide ion attacks the phosphorus atom, leading to the departure of the phenoxide leaving group.

The reactivity in alkaline hydrolysis is sensitive to the steric bulk of the substituents. For instance, the rate of hydrolysis of alkyl diethylphosphinates decreases as the steric hindrance of the alkyl group in the alkoxy moiety increases. mdpi.com This is in contrast to acid-catalyzed hydrolysis, where steric and polar effects are less pronounced. nih.gov

Influence of Substituent Electronic and Steric Effects on Hydrolysis Rates

The rates of both acid- and base-catalyzed hydrolysis of phosphinates are influenced by the electronic and steric properties of the substituents attached to the phosphorus atom and the alkoxy group.

In acid-catalyzed hydrolysis , polar and steric effects have been observed to have a minimal influence compared to base-catalyzed reactions. nih.gov However, in the hydrolysis of methyl esters of aliphatic carboxylic acids, which can serve as a comparative model, both polar (σ*) and steric (Es) effects are correlated by the Taft equation. rsc.orgnumberanalytics.com

In base-catalyzed hydrolysis , the effects are more pronounced. Electron-withdrawing substituents on the phosphorus atom or in the leaving group generally increase the rate of hydrolysis. mdpi.com For example, in the hydrolysis of substituted aryl diphenylphosphinates, the rate constant decreases as the electron-withdrawing ability of the substituent in the departing aryl ring decreases. mdpi.com Conversely, sterically bulky groups on the phosphorus atom or in the alkoxy group tend to decrease the reaction rate due to steric hindrance, which impedes the approach of the nucleophile. mdpi.com

The following table summarizes the second-order rate constants for the anilinolysis of various phosphinic chlorides, illustrating the impact of steric effects.

| Reactant | R1 | R2 | kH × 10³ (M⁻¹s⁻¹) | ΣEs |

| 1 | Me | Me | 204 | 0 |

| 2 | Et | Et | 89.1 | -0.14 |

| 3 | i-Pr | i-Pr | 0.00345 | -0.94 |

| 4 | Ph | Me | 1.05 | -2.48 |

| 5 | Ph | Ph | 0.0128 | -4.96 |

| Table showing the second-order rate constants (kH) with aniline (B41778) at 55.0°C, and the summation of Taft's steric constants (ΣEs) for the reactions of various phosphinic chlorides. sapub.org |

Bond Cleavage Analysis during Hydrolysis (e.g., P-O bond)

A critical aspect of understanding the hydrolysis mechanism is determining which bond is cleaved during the reaction. In most acid- and base-catalyzed hydrolyses of phosphinates, the cleavage occurs at the P-O bond. nih.gov This has been confirmed through isotopic labeling studies. For example, the acid-catalyzed hydrolysis of methyl methylarylphosphinates was found to proceed with about 90% P-O bond fission. rsc.org

However, C-O bond cleavage can also occur, particularly in acid-catalyzed reactions under specific conditions or with certain substrates. nih.gov The A_Al1 mechanism, for instance, involves C-O bond cleavage and is favored for esters with groups that can form stable carbocations. ucoz.com The much rarer A_Al2 mechanism also results in C-O bond cleavage. nih.gov Analysis of the electronic state contributions reveals that the reduction of electrostatic repulsion accompanying the breakage of the P-O bond is a significant favorable factor in the energetics of hydrolysis. researchgate.net

Nucleophilic Substitution Processes

Nucleophilic substitution at the phosphorus center of methyl diphenylphosphinate is a fundamental reaction class. These reactions can proceed through either a concerted or a stepwise mechanism, a topic of extensive investigation in organophosphorus chemistry. sapub.org

Elucidation of Concerted Versus Stepwise Mechanisms at the Phosphorus Center

The distinction between a concerted (S_N2-like) and a stepwise mechanism is a key focus in the study of phosphoryl transfer reactions. sapub.org In a concerted mechanism , bond formation to the nucleophile and bond cleavage of the leaving group occur simultaneously in a single transition state. sapub.org A stepwise mechanism , on the other hand, involves the formation of a discrete, pentacoordinate intermediate, which then breaks down in a subsequent step to form the products. sapub.org

Physical organic chemistry tools such as the Hammett and Brønsted equations, cross-interaction constants (CICs), and kinetic isotope effects (KIEs) are employed to differentiate between these pathways. sapub.org For instance, the aminolysis of aryl diphenylphosphinates with primary amines showed a linear Brønsted-type plot, which is characteristic of a concerted mechanism. scispace.com

The nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom can influence the operative mechanism. A change from a good to a poor leaving group can shift the mechanism from concerted to stepwise, with the breakdown of the intermediate becoming the rate-limiting step. sapub.org For example, in the reactions of aryl phenyl chlorothiophosphates with anilines, a concerted mechanism was proposed, whereas reactions involving thiophosphinyl chlorides and secondary amines were found to proceed through a stepwise mechanism. sapub.org

Aminolysis and Pyridinolysis Reaction Kinetics and Mechanisms

The reactions of phosphinate esters, such as this compound, with nitrogen-based nucleophiles like amines (aminolysis) and pyridines (pyridinolysis) have been a subject of detailed kinetic studies to elucidate their mechanisms. Research on analogous aryl diphenylphosphinates in aprotic solvents like acetonitrile (B52724) has shown that the reaction mechanism can be complex and highly dependent on the nature of the amine. researchgate.netcdnsciencepub.com

For primary amines, such as n-butylamine, the aminolysis of aryl diphenylphosphinates often follows a two-term rate law. cdnsciencepub.com This indicates two parallel pathways: one that is first order in the amine and another that is second order in the amine, with the second-order term typically dominating. cdnsciencepub.com The second amine molecule is proposed to act as a general base catalyst, facilitating the breakdown of a zwitterionic pentacoordinate intermediate. cdnsciencepub.com In contrast, reactions with more sterically hindered secondary amines (e.g., piperidine, morpholine) and diamines generally follow a simpler rate law that is only first order in the amine. researchgate.netcdnsciencepub.com

| Substituted Pyridine (B92270) (X) | pKa (in H₂O) | k₂ (M⁻¹s⁻¹) | Brønsted Coefficient (βx) |

|---|---|---|---|

| 4-MeO | 6.58 | 1.52 | 0.68 |

| 4-Me | 6.03 | 0.546 | |

| 3-Me | 5.67 | 0.320 | |

| H | 5.21 | 0.0841 | |

| 3-Ph | 4.85 | 0.0483 | |

| 3-CN | 1.35 | 0.000155 |

Role of Leaving Group Effects and α-Effects in Substitution

In nucleophilic substitution reactions at a phosphorus center, the nature of both the leaving group and the nucleophile plays a critical role in determining the reaction rate and mechanism. The leaving group's ability is inversely related to its basicity; a weaker base is a better leaving group. libretexts.org In studies of phosphinate esters, this is often investigated by varying the substituent on an aryl leaving group (e.g., Y-substituted-phenyl diphenylphosphinates). A linear Brønsted-type plot for the reaction with hydroxide ions, showing a negative βlg value (e.g., -0.36), indicates that as the leaving group becomes less basic (better leaving group), the reaction rate increases. sapub.org This relationship is fundamental to probing the transition state structure, as the magnitude of βlg reflects the extent of bond cleavage to the leaving group at the transition state. sapub.org

The α-effect describes the enhanced reactivity of a nucleophile that possesses an atom with a lone pair of electrons adjacent (in the α-position) to the nucleophilic atom, compared to a "normal" nucleophile of similar basicity (pKa). wikipedia.org This phenomenon represents a positive deviation from the Brønsted relationship. wikipedia.org Nucleophiles such as hydrazine (B178648) and hydroxylamine (B1172632) are classic examples of α-effect nucleophiles. wikipedia.org The origin of the α-effect has been attributed to various factors, including ground-state destabilization of the nucleophile, transition-state stabilization, or a reduction in Pauli repulsion between the nucleophile and the substrate. wikipedia.org The magnitude of the α-effect can be influenced by the solvent, the leaving group, and the nature of the electrophilic center. scholaris.ca For instance, studies on the reactions of p-nitrophenyl acetate (B1210297) have shown that the α-effect can be significantly modulated by the composition of DMSO-H₂O solvent mixtures, sometimes even disappearing due to changes in the tautomeric equilibrium of the nucleophile. scholaris.ca

Kinetic Isotope Effect Studies in Mechanistic Determination

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining how atomic mass changes at a specific position affect the reaction rate. wikipedia.org It is defined as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org

In the context of diphenylphosphinate reactions, secondary kinetic isotope effects (SKIEs) are particularly informative. A SKIE is observed when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.org For the pyridinolysis of diphenyl phosphinic chloride in acetonitrile, studies using deuterated pyridine (C₅D₅N) have observed an apparent secondary inverse KIE, where kH/kD is less than 1 (e.g., 0.78). doi.orgkoreascience.kr

| Substrate | Nucleophile | kH (M⁻¹s⁻¹) | kD (M⁻¹s⁻¹) | kH/kD | Implication |

|---|---|---|---|---|---|

| Diphenyl Phosphinic Chloride | Pyridine (C₅H₅N) vs. Deuterated Pyridine (C₅D₅N) | 0.0841 | 0.108 | 0.78 | Inverse KIE, supports an associative SN2 mechanism with a sterically crowded transition state. |

Electrocatalytic Deoxygenation Mechanisms of Diphenylphosphinate Esters

Diphenylphosphinate esters serve as effective precursors for the deoxygenation of alcohols through an electrocatalytic method. organic-chemistry.orgnih.gov This process offers a mild and environmentally friendly alternative to traditional deoxygenation reactions, such as the Barton-McCombie reaction, by avoiding toxic reagents like tin hydrides. organic-chemistry.org The electrochemical reduction of a diphenylphosphinate ester, derived from a primary, secondary, or tertiary alcohol, leads to the corresponding deoxygenated product in high yields. nih.govresearchgate.net The reaction is typically performed in a divided electrochemical cell using solvents like DMF or NMP at moderate temperatures (e.g., 60°C) and high current densities, which allows for short reaction times. organic-chemistry.org

Radical Intermediates and Fragmentation Pathways

The mechanism of the electrochemical deoxygenation of diphenylphosphinate esters proceeds through a radical pathway. organic-chemistry.orgresearchgate.net Cyclic voltammetry studies have revealed that the process is an EC-type mechanism, initiated by a single-electron transfer to the diphenylphosphinate ester at the cathode. researchgate.netuni-regensburg.de This initial reduction step (E) generates a radical-anion intermediate. organic-chemistry.orguni-regensburg.de

This radical-anion is unstable and rapidly undergoes fragmentation (the chemical step, C) via cleavage of the carbon-oxygen (C–O) bond. researchgate.net This fragmentation is a key step and results in the formation of two species: a carbon-centered alkyl radical (R•) and the diphenylphosphonate anion. organic-chemistry.orguni-regensburg.de The generated alkyl radical is then typically reduced further to a carbanion, which is subsequently protonated by a proton source in the medium to yield the final alkane product. researchgate.net The efficiency and rate of the fragmentation depend on the stability of the alkyl radical formed. organic-chemistry.org Trapping experiments have confirmed the presence of these radical intermediates, solidifying the proposed radical-based mechanism. organic-chemistry.orguni-regensburg.de

Mechanistic Aspects of Phosphinate-involved Catalysis

Beyond their role as substrates in substitution and deoxygenation reactions, phosphinate-derived species have emerged as key players in catalysis. Specifically, secondary phosphine (B1218219) oxides (SPOs), such as diphenylphosphine (B32561) oxide, can be activated to generate highly reactive catalytic species. These species can then participate in a variety of transformations, including the reduction of carbonyl compounds.

Phosphirenium Ions as Masked Catalytic Species

A notable example of phosphinate-involved catalysis is the use of three-membered phosphacycles known as phosphirenium ions. These ions can be generated in situ from secondary phosphine oxides. nih.govacs.org Mechanistic studies have shown that these phosphirenium ions can function as "masked" sources of highly electrophilic phosphenium ions ({R₂P⁺}). nih.govnih.gov

In the presence of a carbonyl substrate, the phosphirenium ion undergoes ring-opening, and the alkyne fragment is displaced by the carbonyl group. nih.govacs.org This step releases the active catalytic species, a phosphenium ion adduct. nih.gov In the context of carbonyl hydrosilylation, the catalytic cycle proceeds via the associative transfer of the {Ph₂P⁺} unit to the carbonyl oxygen, activating it for subsequent attack by a hydrosilane. nih.govresearchgate.net After the hydride transfer and release of the reduced product (an ether), the phosphenium catalyst is regenerated by another equivalent of the carbonyl substrate, completing the cycle. nih.govnih.gov The catalytic activity is influenced by electronic factors; electron-withdrawing substituents on the phosphirenium pre-catalyst tend to promote the desired catalytic hydrosilylation, while electron-donating groups can favor off-cycle competing processes. acs.orgnih.gov

| Pre-catalyst System | Catalyst Loading (mol %) | Time (h) | Conversion (%) |

|---|---|---|---|

| In situ generated from Cy₂P(O)H | 10 | 18 | 52 |

| In situ generated from Ph₂P(O)H | 10 | 18 | 98 |

| Isolated Ph-substituted phosphirenium ion | 5 | 5 | 99 |

| Isolated electron-withdrawing group substituted phosphirenium ion | 5 | 1 | >99 |

Oxidative Activation Mechanisms

The phosphorus(V) center in this compound is relatively electron-rich and possesses a strong, stable phosphoryl (P=O) bond. Consequently, it is generally unreactive towards nucleophiles under standard conditions. Oxidative activation strategies are therefore employed to enhance the electrophilicity of the phosphorus atom, rendering it susceptible to nucleophilic attack. These mechanisms typically involve the reaction of the phosphinate with a strong oxidant or an electrophilic activating agent. This process generates a highly reactive intermediate, which is then readily captured by a nucleophile. Key mechanistic pathways investigated in the literature include electrophilic activation of the P=O bond by potent anhydrides and oxidative coupling reactions facilitated by chemical oxidants.

Electrophilic P=O Bond Activation

A prominent strategy for the oxidative activation of phosphinates involves the use of strong electrophilic reagents, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This method increases the electrophilicity of the phosphorus center, facilitating subsequent nucleophilic substitution.

Detailed Research Findings:

Research into the late-stage fluorination of alkyl phosphonates has provided significant insights into the mechanism of P=O bond activation by Tf₂O. nih.gov Although phosphorus oxides are typically less reactive than carbonyls or sulfoxides, highly electrophilic species like Tf₂O can effectively activate them. nih.gov The general process involves the electrophilic attack of the anhydride on the electron-rich oxygen of the P=O group. This leads to the cleavage of the P=O double bond and the formation of a highly electrophilic intermediate, which then readily reacts with nucleophiles. nih.gov

In a study investigating the fluorination of various alkyl phosphonates, cyclopentyl diphenylphosphinate was used as a substrate to probe the reaction mechanism. The findings support a sequential activation strategy involving Tf₂O and a base, such as pyridine (Py). The proposed mechanism proceeds through the following key steps:

Initial Activation: The phosphinate precursor is first activated by Tf₂O. This results in the formation of a tetrahedral λ⁴σ⁴ P⁺ intermediate (INT-1). nih.gov

Formation of a More Stable Intermediate: The initial intermediate (INT-1) interacts with pyridine to form a more stable phosphine-pyridinium intermediate (INT-2). nih.gov

Nucleophilic Attack and C-O Cleavage: A nucleophile, in this case, the triflate anion (OTf⁻), attacks the methylene (B1212753) of the ester group, leading to the cleavage of the C-O bond and the formation of a λ⁵σ⁴ phosphine-pyridinium intermediate (INT-3). nih.gov

This sequence effectively activates the phosphinate, enabling the subsequent reaction with a fluoride (B91410) source to form the P-F bond. The use of cyclopentyl diphenylphosphinate was crucial in detecting key intermediates (INT-4 and INT-5, analogous to INT-1 and INT-2), lending strong support to the proposed mechanistic pathway. nih.gov This work also suggested the possible involvement of a transient pentacoordinate (λ⁵σ⁵) intermediate in the Tf₂O-mediated activation process. nih.gov

| Step | Reactants | Key Intermediates | Description |

|---|---|---|---|

| 1 | Alkyl Diphenylphosphinate, Tf₂O | λ⁴σ⁴ P⁺ Intermediate (INT-1) | Electrophilic attack by Tf₂O on the P=O oxygen. |

| 2 | INT-1, Pyridine (Py) | Phosphine-pyridinium Intermediate (INT-2) | Interaction of the initial activated species with a base. |

| 3 | INT-2, OTf⁻ | λ⁵σ⁴ Phosphine-pyridinium Intermediate (INT-3) | Nucleophilic attack on the ester's carbon, leading to C-O bond cleavage. |

Oxidative Coupling Reactions

Another important activation mechanism involves the oxidative coupling of a phosphine oxide precursor, such as diphenylphosphine oxide (Ph₂P(O)H), with an alcohol in the presence of an oxidant. While the starting material is not this compound itself, the reaction to form it provides a clear example of oxidative activation at the phosphorus center.

Detailed Research Findings:

An efficient method for synthesizing various organophosphorus compounds, including this compound, has been developed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. rsc.org In this system, diphenylphosphine oxide is coupled with nucleophiles like methanol (B129727) to afford the corresponding phosphinate ester. rsc.org

The study explored the reaction of diphenylphosphine oxide with several nucleophiles. The formation of this compound from methanol proceeded in high yield, demonstrating the effectiveness of this oxidative coupling strategy.

Reaction Data for Oxidative Coupling:

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methanol | This compound | 88 | DDQ (1.5 eq), Room Temp. |

| Benzyl alcohol | Benzyl diphenylphosphinate | 85 | DDQ (1.5 eq), Room Temp. |

| 4-Methoxyphenol | 4-Methoxyphenyl diphenylphosphinate | 46 | DDQ (1.5 eq), Dioxane, 60 °C |

| Thiophenol (PhSH) | S-phenyl diphenylphosphinothioate | 81 | DDQ (1.5 eq), PhSH as solvent, Room Temp. |

Mechanistic investigations, including ESI/MS analysis, suggest a plausible pathway for this transformation. Radical trapping experiments indicated that the reaction does not proceed via a radical pathway. rsc.org The proposed mechanism is as follows:

Intermediate Formation: Diphenylphosphine oxide acts as a nucleophile and attacks the oxidant, DDQ, to form a phenol (B47542) phosphinate intermediate (Intermediate A). This step is facilitated by a Cu(II) salt, such as CuBr₂, which acts as a catalyst. rsc.org

Nucleophilic Substitution: The alcohol (e.g., methanol) then acts as a nucleophile, attacking the activated phosphorus center of Intermediate A. This occurs via an Sₙ2-type pathway, leading to the formation of this compound and the release of 2,3-dichloro-5,6-dicyano-hydroquinone. The copper catalyst is regenerated to continue the cycle. rsc.org

This oxidative coupling represents a powerful method for forming P-O bonds under mild conditions, proceeding through the activation of a P-H bond to generate a reactive P(V) species.

Applications in Advanced Chemical Systems and Materials Science

Catalysis and Organocatalysis

Phosphinate compounds serve as crucial components in various catalytic systems, acting as ligands for transition metals or as catalysts in their own right in a range of organic transformations.

The diphenylphosphinate (B8688654) moiety is a versatile building block in ligand design for transition metal catalysis. Its derivatives are employed to create stable and effective catalytic systems. For instance, 4-Methylphenyl diphenylphosphinate is a key intermediate used in the synthesis of chiral phosphine (B1218219) ligands, which are instrumental in asymmetric hydrogenation reactions. atomfair.com The diphenylphosphinate group itself can act as a ligand, forming coordination complexes with various metals. Research has shown its use in manganese-based water oxidation catalysts, specifically in organometallic cubane (B1203433) structures like Mn₄O₄L₆ where L is diphenylphosphinate. researchgate.net

Furthermore, mononuclear manganese(II)-terpyridine complexes incorporating diphenylphosphinate ligands have been synthesized and studied for their catalytic properties. tandfonline.comtandfonline.com The ability of the phosphinate group to act as a bridging ligand has been demonstrated in binuclear complexes of palladium and platinum. mathnet.ru The coordination chemistry of diphenylphosphinates also extends to rare earth elements, which form polymeric arrangements with the formula [RE(dpp)₃]n, where 'dpp' is diphenylphosphinate. unesp.br These examples highlight the adaptability of the diphenylphosphinate framework in creating catalytically active metal centers for a variety of applications.

Methyl diphenylphosphinite, a closely related trivalent phosphorus compound, serves as a precursor or ligand in numerous catalytic organic transformations. Its utility is particularly notable in a wide array of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Similarly, Copper(I) diphenylphosphinate acts as an effective co-catalyst in such reactions, facilitating the desulfitative coupling of thioesters with organostannanes under mild conditions.

The versatility of these phosphorus-based systems is evident in their application across a spectrum of modern synthetic methods. The table below summarizes key reactions where methyl diphenylphosphinite is employed as a ligand.

| Catalytic Reaction | Description | Reference(s) |

| Suzuki-Miyaura Coupling | A cross-coupling reaction between an organoboron compound and an organohalide. | sigmaaldrich.comscielo.br |

| Heck Reaction | The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. | sigmaaldrich.com |

| Buchwald-Hartwig Cross Coupling | The formation of a carbon-nitrogen or carbon-oxygen bond via palladium-catalyzed coupling. | sigmaaldrich.com |

| Sonogashira Coupling | A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. | sigmaaldrich.com |

| Negishi Coupling | A cross-coupling reaction between an organozinc compound and an organohalide. | sigmaaldrich.com |

| Stille Coupling | A cross-coupling reaction involving an organotin compound and an sp²-hybridized organohalide. | sigmaaldrich.com |

| Hiyama Coupling | A palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. | sigmaaldrich.com |

In some systems, phosphinate species are formed in situ. For example, chlorodiphenylphosphine (B86185) has been used as a pre-ligand in Suzuki-Miyaura reactions, where it is believed to convert to active phosphinate species under the reaction conditions. scielo.br More complex transformations, such as the Lewis acid-catalyzed Pudovik reaction followed by a phospha-Brook rearrangement, can also produce phosphinate esters like pyridin-2-ylmethyl diphenylphosphinate. beilstein-journals.org

The thermal degradation behavior of organophosphorus compounds, including phosphinates, is fundamental to their function, particularly in applications like flame retardancy. The decomposition process is highly dependent on the level of oxygenation at the phosphorus atom. nih.govnih.gov Phosphinates generally undergo thermal degradation at much higher temperatures compared to phosphates. nih.govnih.gov The initial step in the thermal decomposition of these esters is the elimination of a phosphorus acid. nih.gov

| Phosphorus Ester Type | Decomposition Temperature | Decomposition Mechanism | Primary Action | Reference(s) |

| Alkyl Phosphates | Relatively Low | Elimination of phosphorus acid | Solid Phase (Char Formation) | nih.govnih.gov |

| Aryl Phosphates | Higher than Alkyl Phosphates | Elimination of phosphorus acid | Solid Phase (Char Formation) | nih.govnih.gov |

| Phosphonates/Phosphinates | Much Higher Temperature | Elimination of phosphorus acid, further decomposition to volatile radicals (e.g., PO•) | Gas Phase (Radical Trapping) & Condensed Phase | nih.govnih.gov |

Phosphinate-based Catalytic Systems in Organic Transformations

Polymer Science and Advanced Polymeric Materials

Diphenylphosphinate derivatives are incorporated into polymer backbones or used as additives to impart specific properties, most notably flame resistance and thermal stability. They are also used as ligands for creating novel inorganic-organic hybrid materials.

Phosphinates are recognized as effective flame retardants and are considered alternatives to traditional brominated compounds in engineering plastics such as polyamides and polyesters. specificpolymers.com They can be incorporated either as reactive monomers or as non-reactive additives. Their primary mode of action is in the solid phase, where they promote char formation during combustion, creating an insulating layer that inhibits the underlying pyrolysis process necessary to fuel the flames. specificpolymers.com

Research has involved the direct synthesis of polymers containing phosphinate moieties, such as polyamides with phosphinate side groups, to study their thermal and flammability characteristics. acs.org Additives like Sodium Benzene Phosphinate are used specifically to enhance the light and heat stability in polyamide resins. specialchem.com The application extends to polyurethane (PU) foams, where phosphorus-based compounds, including phosphonates and phosphinates, are used as fire retardant additives. oaijse.com The incorporation of phosphinate-derived P(O)-N compounds into flexible polyurethane foams has been shown to influence their thermal decomposition pathways, either by accelerating decomposition or by providing temporary stabilization. mdpi.com

While less explored than their carboxylate and phosphonate (B1237965) counterparts, phosphinate ligands are valuable linkers in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comnih.gov Diphenylphosphinic acid, for example, can act as a bridging ligand to form one-dimensional (1D) infinite chains with metal ions. mdpi.com This has been demonstrated in the formation of coordination polymers with metals like cobalt(II) and zinc(II). capes.gov.br

A key advantage of phosphinate linkers is their ability to form stronger bonds with hard metal ions (e.g., Zr⁴⁺, Al³⁺) compared to carboxylates, which often results in MOFs with enhanced chemical and thermal stability. nih.gov The principles of isoreticular chemistry, which allow for the systematic variation of linker size and functionality, have been successfully applied to metal phosphinate systems, bridging the gap between phosphonate and phosphinate-based MOFs. nih.govfigshare.com This approach allows for the rational design of materials with tailored properties. For instance, a strategy has been developed to create highly stable zirconium-phosphonate MOFs through a two-step process that proceeds via a phosphinate-linked intermediate. rsc.org

| Material Type | Metal Ion(s) | Phosphinate Ligand | Structural Feature | Reference(s) |

| Coordination Polymer | Co(II), Zn(II) | Diphenylphosphinate | Polymeric chains | capes.gov.br |

| Coordination Polymer | Rare Earths (RE) | Diphenylphosphinate | Polymeric arrangement, [RE(dpp)₃]n | unesp.br |

| Coordination Polymer | Mn(II) | Diphenylphosphinate | 1D infinite chains | mdpi.com |

| MOF (Isoreticular Series) | Various (e.g., Al³⁺) | Mixed Phosphonate-Phosphinate | 3D Framework, enhanced stability | nih.govfigshare.com |

| Zr-MOF (Post-synthesis) | Zr(IV) | Phosphinate intermediate | Retains parent topology | rsc.org |

Functional Materials for Specific Applications

Flame Retardant Compositions

The primary mechanism of phosphorus-based flame retardants, including phosphinates, involves action in both the condensed (solid) and gas phases of a fire. In the condensed phase, they promote the formation of a stable, insulating layer of char on the polymer surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile compounds that fuel the fire. researchgate.net In the gas phase, phosphorus-containing compounds can decompose into active radical species (such as PO•) that interfere with the chemical reactions of combustion, effectively quenching the flame.

While patents list this compound as a component in flame retardant systems for materials like epoxy resins and other thermoplastics, detailed public research findings and specific performance data, such as Limiting Oxygen Index (LOI) or UL-94 classification for compositions containing this specific compound, are not extensively documented in publicly available scientific literature. google.comgoogle.comepo.org For instance, its inclusion is mentioned in epoxy resin compositions intended for applications requiring high flame retardancy, where materials are evaluated according to standards like the UL-94 vertical burn test. google.comgoogle.com

The table below illustrates the context in which this compound is mentioned, though specific quantitative data for this compound alone is not provided in the source documents.

| Resin Type | Flame Retardant Mentioned | Associated Test Standard | Source |

| Epoxy Resin Composition | This compound | UL-94 | google.com |

| Thermosetting Resin Composition | This compound | UL-94 | google.com |

| Thermoplastic Resin Composition | This compound | Not Specified | epo.org |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of methyl diphenylphosphinate (B8688654), offering detailed information about its molecular structure and dynamics.

A comprehensive analysis using ¹H, ¹³C, and ³¹P NMR is crucial for the unambiguous structural confirmation of methyl diphenylphosphinate. rsc.orgmagritek.com

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays characteristic signals. The protons of the two phenyl groups appear as multiplets in the aromatic region, generally between δ 7.40 and 7.85 ppm. rsc.org The methyl protons (CH₃) attached to the oxygen atom exhibit a doublet due to coupling with the phosphorus atom, appearing at approximately δ 3.76 ppm with a coupling constant (J) of about 11.2 Hz. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the phenyl rings show signals in the range of δ 128 to 133 ppm. rsc.org These signals often appear as doublets due to coupling with the phosphorus atom. rsc.org The methyl carbon signal is also a doublet and is found further upfield. rsc.org

³¹P NMR: The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds. For this compound, a single resonance is typically observed, confirming the presence of a single phosphorus environment. In CDCl₃, this signal appears around δ 31.4 ppm. rsc.org

The following table summarizes the characteristic NMR data for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.83–7.78 | Multiplet | 4H, Aromatic | |

| 7.54–7.50 | Multiplet | 2H, Aromatic | ||

| 7.47–7.43 | Multiplet | 4H, Aromatic | ||

| 3.76 | Doublet | 11.2 | 3H, OCH₃ | |

| ¹³C | 132.2 | Doublet | 2.9 | Aromatic |

| 131.6 | Doublet | 10.1 | Aromatic | |

| 131.3 | Doublet | Aromatic | ||

| 128.5 | Doublet | 13.1 | Aromatic | |

| ³¹P | 31.4 | Singlet | P=O |

Data compiled from studies in CDCl₃. rsc.orgrsc.org

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time and for elucidating reaction mechanisms. magritek.comrptu.deosf.io By acquiring NMR spectra at regular intervals, researchers can track the consumption of reactants and the formation of products, including this compound. magritek.com This allows for the determination of reaction kinetics and endpoints. magritek.com

For instance, in reactions where this compound is the desired product, ³¹P NMR can be particularly useful. The disappearance of the signal corresponding to the starting phosphorus-containing reactant and the appearance and growth of the characteristic signal for this compound can be quantitatively monitored. rsc.orgpreprints.org This has been applied in studies of phosphorylation reactions. rsc.org Furthermore, the detection of transient species or intermediates by NMR can provide critical evidence for proposed reaction pathways. rptu.de For example, in the study of the Atherton–Todd reaction, NMR was used to investigate the effects of the reaction atmosphere, which was crucial for understanding the reaction mechanism. rsc.org

Multi-Nuclear NMR Analysis (1H, 13C, 31P NMR) for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is instrumental in the precise identification of reaction products like this compound. rsc.orgnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. nih.gov For this compound (C₁₃H₁₃O₂P), the calculated exact mass is 232.0653 g/mol . nih.gov HRMS analysis of a synthesized sample should yield a mass that is very close to this theoretical value, thereby confirming its identity. rsc.orgnih.gov This technique is routinely used to confirm the successful synthesis of the target compound and to rule out the presence of impurities with similar retention times in chromatography. rsc.orgamazonaws.com

| Ion | Calculated m/z | Found m/z | Technique |

| [M+H]⁺ | 233.0726 | 233.0725 | ESI-Orbitrap |

Representative HRMS data for this compound. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the detection of charged or polar molecules, including transient reaction intermediates in solution. uvic.camdpi.comuni-goettingen.de This capability is invaluable for mechanistic studies of reactions involving this compound or its precursors. rsc.orgnih.gov

In the context of reactions forming or consuming this compound, ESI-MS can be used to "fish" for charged intermediates directly from the reaction mixture. mdpi.com By analyzing the reaction solution at different time points, it is possible to identify key intermediates that are part of the catalytic cycle or reaction pathway. uvic.canih.gov For example, in studies of metal-catalyzed cross-coupling reactions to form P-C bonds, ESI-MS has been used to observe and characterize organometallic intermediates. uvic.ca The fragmentation patterns of these captured intermediates in tandem MS (MS/MS) experiments can provide further structural information. nih.gov

High-Resolution Mass Spectrometry for Product Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. dntb.gov.uaresearchgate.net The IR spectrum of this compound shows characteristic absorption bands that correspond to the vibrations of its specific bonds.

Key vibrational frequencies for this compound include:

P=O Stretch: A strong absorption band is typically observed in the region of 1200-1300 cm⁻¹, which is characteristic of the phosphoryl group.

P-O-C Stretch: The stretching vibration of the P-O-C linkage usually appears in the 1000-1050 cm⁻¹ region.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. orgchemboulder.com

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon bonds in the phenyl rings typically give rise to several bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-H Bending: Bending vibrations for the methyl group are observed around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). quimicaorganica.org

The following table summarizes the main IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1439 | Medium | P-Phenyl (C=C Stretch) |

| ~1268 | Strong | P=O Stretch |

| ~1030 | Strong | P-O-C Stretch |

This data represents typical values and may vary slightly based on the specific sample and measurement conditions. rsc.org

Vibrational Analysis and Functional Group Identification (e.g., P=O stretch)

X-ray Diffraction for Solid-State Structural Determination

For organophosphorus compounds, XRD studies reveal the geometry around the central phosphorus atom. In the case of diphenylphosphinate derivatives, the phosphorus atom typically adopts a distorted tetrahedral geometry. researchgate.net

Crystallographic data for various diphenylphosphinate compounds have been deposited in databases like the Crystallography Open Database. While the specific entry for this compound itself is not detailed, data for closely related structures provide valuable insights. For instance, the crystal structure of 2-(2H-Benzotriazol-2-yl)-4-methylphenyl diphenylphosphinate was determined and showed a triclinic crystal system. crystallography.netresearchgate.net Another example, 2-Amino-5-methylpyridinium diphenylphosphinate, crystallizes in the C 1 2/c 1 space group. crystallography.net These studies confirm the tetrahedral coordination around the phosphorus atom and detail the packing of molecules in the crystal lattice. researchgate.netcrystallography.net The determination of crystal structures is achieved by solving and refining the data obtained from the diffraction experiment. eurjchem.commdpi.com

Table 2: Illustrative Crystallographic Data for a Diphenylphosphinate Derivative (2-(2H-Benzotriazol-2-yl)-4-methylphenyl diphenylphosphinate)

| Parameter | Value |

| Chemical Formula | C₂₅H₂₀N₃O₂P crystallography.net |

| Crystal System | Orthorhombic crystallography.net |

| Space Group | P c a 2₁ crystallography.net |

| a (Å) | 12.7691 crystallography.net |

| b (Å) | 9.4064 crystallography.net |

| c (Å) | 18.6362 crystallography.net |

| α (°) | 90 crystallography.net |

| β (°) | 90 crystallography.net |

| γ (°) | 90 crystallography.net |

| Volume (ų) | 2238.4 crystallography.net |

| Temperature (K) | 296 crystallography.net |

This data is for a related compound and serves to illustrate the type of information obtained from X-ray diffraction studies. crystallography.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and Post-Hartree-Fock methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory has become a standard method in computational chemistry for studying the electronic properties of molecules. nih.govchemrxiv.org It is widely used for its favorable balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like methyl diphenylphosphinate (B8688654). nih.gov

The first step in most theoretical studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. nih.gov For methyl diphenylphosphinate, this process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. cp2k.org DFT methods are generally reliable for predicting geometries, often agreeing closely with experimental data from techniques like X-ray crystallography. nih.gov

The electronic structure, including the distribution of electrons and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be analyzed. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

| Parameter | Description | Typical Focus of Analysis |

|---|---|---|

| P=O Bond Length | Distance between phosphorus and the double-bonded oxygen. | Indicates the strength and character of the phosphoryl bond. |

| P-C Bond Length | Distance between phosphorus and the phenyl ring carbons. | Reflects the interaction between the phosphorus center and the aryl substituents. |

| O-P-O Bond Angle | Angle formed by the two oxygen atoms and the central phosphorus atom. | Defines the geometry around the tetrahedral phosphorus center. |

| C-P-C Bond Angle | Angle formed by the two phenyl ring carbons and the central phosphorus atom. | |

| C-P-O-C Dihedral Angle | Torsion angle describing the rotation around the P-O ester bond (in the methyl ester). | Key for determining the overall molecular conformation and steric hindrance. |

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. mdpi.comarxiv.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.govmdpi.com The accuracy of these predictions depends heavily on the chosen functional and basis set, and often the results are scaled or compared relatively to a known standard like tetramethylsilane (B1202638) (TMS). researchgate.netnih.gov While DFT can provide results reasonably close to experimental values, the computational time can be significant. mdpi.com

Similarly, infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. arxiv.orguci.edu These calculations are based on the second derivative of the energy with respect to atomic displacements. The predicted frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and are therefore frequently scaled by an empirical factor to improve agreement. uci.edursc.org

For the diphenylphosphinate moiety, DFT calculations have been shown to be in good agreement with experimental FT-IR and ¹H NMR spectroscopic data, verifying proton transfer in its salts. researchgate.netnih.gov However, specific calculated data tables for this compound were not found in the reviewed literature.

| Spectroscopy Type | Calculation Method | Information Obtained | Key Considerations |

|---|---|---|---|

| NMR | GIAO (Gauge-Independent Atomic Orbital) | Isotropic magnetic shielding constants, which are converted to chemical shifts (δ). | Choice of functional, basis set, and solvent model. Results often require scaling. researchgate.net |

| IR | Vibrational Frequency Analysis (Harmonic Approximation) | Wavenumbers (cm⁻¹) and intensities of vibrational modes (e.g., P=O stretch, P-O-C stretch). | Calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. rsc.org |

Post-Hartree-Fock methods provide a more rigorous treatment of electron correlation than standard DFT or Hartree-Fock (HF) theory. stackexchange.com These methods build upon the HF solution and are systematically improvable, meaning that increasing the level of theory generally leads to more accurate results, converging toward the exact solution of the Schrödinger equation. stackexchange.com

Common methods include Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled-Cluster theory (e.g., CCSD, CCSD(T)). stackexchange.compyscf.org MP2 is one of the most cost-efficient post-HF methods that can be applied to systems like this compound to account for electron correlation. rsc.org However, it can sometimes overestimate interaction energies. rsc.org Coupled-Cluster methods, particularly CCSD(T), are often considered the "gold standard" in quantum chemistry for single-reference systems, capable of providing very accurate energies and properties, albeit at a high computational cost. pyscf.org

These high-level correlated computations are particularly necessary for systems where HF calculations may fail or for determining subtle conformational energies. nih.gov While these methods are powerful, no specific studies applying them to this compound were identified in the surveyed literature. Their application would be valuable for benchmarking DFT results and for obtaining highly accurate data on electronic structure and reaction energetics.

Density Functional Theory (DFT) Applications

Geometry Optimization and Electronic Structure Analysis

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. tandfonline.commdpi.com This allows for the calculation of activation energies, which are critical for understanding reaction rates.

For phosphinates, theoretical studies have investigated mechanisms such as tautomerization and hydrolysis. tandfonline.comcdnsciencepub.com The tautomeric equilibrium between the pentavalent phosphinate form, R₂P(O)H, and the trivalent phosphinous acid form, R₂P-OH, is a key aspect of their reactivity and is highly influenced by the electronic nature of the substituents. tandfonline.commdpi.com DFT calculations have been used to explore various kinetic pathways for this tautomerization, including intramolecular and intermolecular routes. tandfonline.com

Studies on the acid-catalyzed hydrolysis of methyl dialkylphosphinates have suggested an A2 mechanism, which involves a bimolecular attack of water on the protonated ester. cdnsciencepub.com In related compounds like p-nitrophenyl diphenylphosphinate, computational models can be used to investigate the role of catalysts, such as metal ions, in stabilizing the transition state of nucleophilic substitution reactions. cdnsciencepub.com Locating the transition state structure is a key step in this modeling, often involving algorithms that search for a first-order saddle point on the potential energy surface.

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. berkeley.eduplos.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation over time. plos.org

For this compound, MD simulations could be used to:

Explore the rotational barriers of the phenyl groups and the methoxy (B1213986) group.

Analyze the flexibility of the C-P-O-C backbone.

Simulate the molecule's behavior in different solvent environments to understand solvation effects.

Study interactions with other molecules or surfaces.

Although the principles of MD and conformational analysis are well-established, specific studies applying these techniques to this compound were not found in the reviewed literature.

Computational Design and Optimization of Phosphinate-based Ligands

Computational chemistry and theoretical studies have become indispensable tools for the rational design and optimization of phosphinate-based ligands. These methods allow researchers to predict and understand the structural, electronic, and thermodynamic properties of ligands and their metal complexes before their synthesis, thereby guiding experimental efforts toward the most promising candidates. Techniques such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are frequently employed to model these systems with a high degree of accuracy. rsc.org

Detailed Research Findings

Research in this area focuses on several key aspects of ligand design, including geometric optimization, stability analysis of isomers, and the targeted tuning of ligand properties for specific applications like metal-organic frameworks (MOFs) and radiopharmaceuticals.

Geometry Optimization and Stability:

A primary application of computational methods is the optimization of ligand and complex geometries. DFT calculations are used to determine the lowest-energy conformations and to understand the coordination environment of a metal center. unh.edu For instance, in the design of phosphinate-containing macrocycles for chelating metals like Gallium-68 (Ga³⁺) or Zirconium-89 (Zr⁴⁺), computational analysis helps to pre-organize the ligand for efficient metal binding. unh.eduacs.org

One study focused on a macrocyclic bis-phosphinate chelator, H₂(Bn-NODP), and its complexes with Gallium(III). acs.org DFT calculations were employed to assess the thermodynamic stability of different possible geometric isomers of the resulting complex. The calculations correctly predicted that the asymmetric isomer, where the phosphinate arms are coordinated unsymmetrically, was the most stable form. acs.org This theoretical finding was later confirmed by X-ray crystallography of the synthesized [GaF(Bn-NODP)] complex, demonstrating the predictive power of the computational approach. acs.org The agreement between the calculated and experimentally determined structural parameters underscores the accuracy of these methods.

Interactive Table 1: Comparison of Experimental and DFT-Calculated Bond Lengths for [GaF(Bn-NODP)]

| Parameter | Experimental Bond Length (Å) | Notes |

|---|---|---|

| d(Ga–F) | 1.832(1) | The bond between the Gallium atom and the Fluoride (B91410) ligand. acs.org |

| d(Ga–O) | 1.936(1) and 1.940(2) | Bonds between the Gallium atom and the Oxygen atoms of the phosphinate groups. acs.org |

| d(Ga–N) | 2.141(2) – 2.153(2) | Bonds between the Gallium atom and the Nitrogen atoms of the triazacyclononane ring. acs.org |

Tuning Electronic and Steric Properties:

Computational studies are also vital for tuning the electronic and steric properties of phosphinate ligands. The steric bulk of a ligand is a critical parameter in coordination chemistry and catalysis, and it can be quantified by the Tolman cone angle (θ). A combined MM/DFT methodology has been used to recompute the cone angles for a wide array of phosphorus-based ligands. rsc.org This approach involves an initial conformational screening with molecular mechanics to find low-energy structures, followed by reoptimization at the DFT level to extract the cone angle value. rsc.org These computationally derived steric parameters have been shown to correlate well with experimental observables, such as reaction barriers in catalytic cycles, proving their utility in designing ligands for specific catalytic applications. rsc.org

Interactive Table 2: Computational Methodology for Tolman Cone Angle (θ) Calculation

| Step | Method | Purpose | Source |

|---|---|---|---|

| 1 | Molecular Mechanics (MM) | Perform a conformational screening to identify the lowest energy structure of the ligand in a specific coordination environment. | rsc.org |

| 2 | Density Functional Theory (DFT) | Reoptimize the low-energy conformer identified in the MM step. | rsc.org |

| 3 | Geometric Analysis | Extract the cone angle value from the final DFT-optimized geometry. | rsc.org |

Furthermore, DFT calculations are used to investigate the electronic structure of these compounds, including the analysis of Molecular Electrostatic Potentials (MEP), Highest Occupied Molecular Orbitals (HOMO), and Lowest Unoccupied Molecular Orbitals (LUMO). nih.gov These analyses provide insight into the reactivity and potential interaction sites of the phosphinate ligands. nih.gov

Design of Metal-Organic Frameworks (MOFs):

The principle of isoreticular design—creating a series of MOFs with the same underlying topology but with different linker functionalities or sizes—has been successfully applied to phosphinate-based systems. acs.orgnih.gov Computational modeling plays a role in the targeted design of these phosphinate linkers. acs.orgnih.gov Compared to phosphonates, phosphinate groups offer a more versatile tool for tuning the properties of the resulting MOFs because the "P-optional" group can be readily modified. acs.orgnih.gov This allows for the rational design of materials with tailored pore sizes and functionalities. researchgate.net Researchers have computationally explored the continuum between phosphonate- and phosphinate-based MOFs, demonstrating that linkers combining both functional groups can form isoreticular structures, effectively bridging the gap between these two classes of materials. acs.orgnih.gov

Interactions with Other Chemical Species and Systems

Coordination Chemistry of Methyl Diphenylphosphinate (B8688654) and Related Ligands

The diphenylphosphinate anion, derived from methyl diphenylphosphinate, is a versatile ligand in coordination chemistry, capable of binding to metal centers in several distinct modes. unesp.brtandfonline.com Its behavior is largely dictated by the nature of the metal ion, the stoichiometry of the reaction, and the reaction conditions.

The diphenylphosphinate ligand is known to exhibit both chelate and bridging coordination modes. unesp.br A bridging ligand is one that connects two or more metal atoms, often denoted by the Greek letter mu (µ). wikipedia.org In many of its complexes, the diphenylphosphinate ligand acts as a double-bridging ligand, forming stable polymeric structures. capes.gov.br For instance, cobalt(II) and zinc(II) diphenylphosphinates form coordination polymers where the phosphinate groups link the metal centers into extended chains. capes.gov.br

Chelation involves the ligand binding to a single metal center through two or more donor atoms. While simple diphenylphosphinate is a monovalent ligand with two oxygen atoms, making chelation to a single metal center possible to form a four-membered ring, this is less common than bridging. However, related diphosphinoamine ligands, which also feature PPh2 groups, have demonstrated a versatile ability to switch between chelating and bridging modes depending on the ligand-to-metal ratio and crystallization conditions. researchgate.net In some ruthenium complexes, pyridyloxy (pyO) ligands can switch from a chelating (κ²) mode to a bridging (μ) mode within a paddle-wheel-like structure. nih.gov This demonstrates the electronic and steric flexibility inherent in such ligand systems, which is also applicable to phosphinates. Coordination compounds involving rare earth cations and the diphenylphosphinate ligand have been shown to feature both bridge and chelate coordination modes. unesp.br